![molecular formula C12H18S B8653001 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene CAS No. 90103-26-7](/img/structure/B8653001.png)
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of four methyl groups at positions 4 and 7, and a tetrahydro structure, indicating partial saturation of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfur in the presence of a catalyst to form the thiophene ring, followed by hydrogenation to achieve the tetrahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate hydrogenation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further saturate the benzene ring or reduce any oxidized forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Halogens, nitrating agents, or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Fully saturated benzothiophene derivatives.
Substitution: Various substituted benzothiophenes depending on the reagent used.
Applications De Recherche Scientifique
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring can facilitate interactions with biological macromolecules, while the methyl groups can influence its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another tetramethyl-substituted compound with different functional groups and applications.
1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene: A structurally similar compound with a different ring system.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A tetramethyl-substituted compound with different chemical properties.
Uniqueness
4,5,6,7-tetrahydro-4,4,7,7-tetramethylbenzo[b]thiophene is unique due to its specific arrangement of methyl groups and the presence of a thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
90103-26-7 |
|---|---|
Formule moléculaire |
C12H18S |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
4,4,7,7-tetramethyl-5,6-dihydro-1-benzothiophene |
InChI |
InChI=1S/C12H18S/c1-11(2)6-7-12(3,4)10-9(11)5-8-13-10/h5,8H,6-7H2,1-4H3 |
Clé InChI |
QURRWDHMXFCHSF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C2=C1C=CS2)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
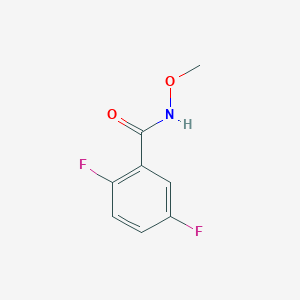
![2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide](/img/structure/B8652927.png)
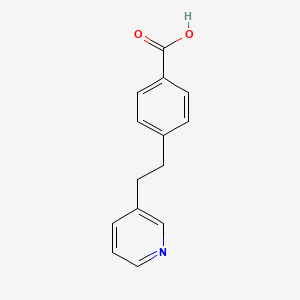
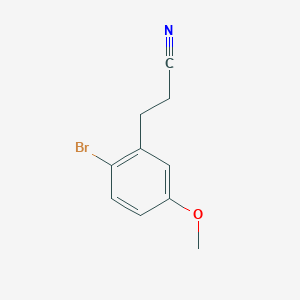
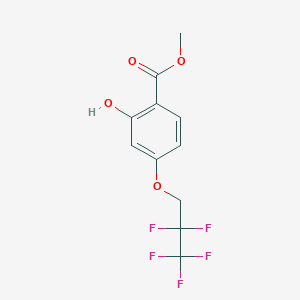
![4-[(3-Phenylpropyl)amino]benzoic acid](/img/structure/B8652949.png)

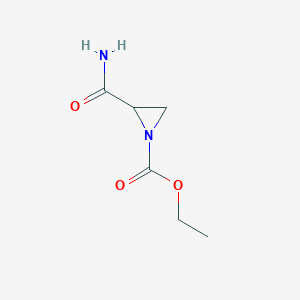
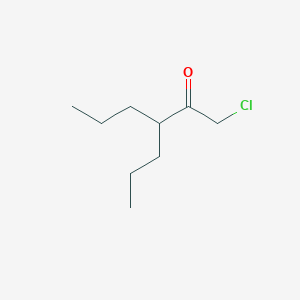
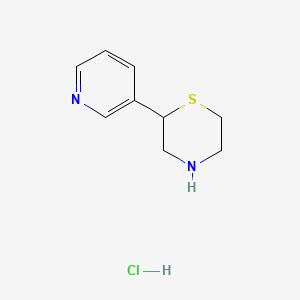
![Ethyl 4-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B8652994.png)
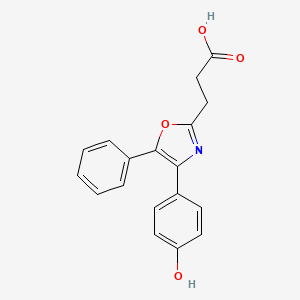
![5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B8653014.png)

